2-Chloro-3-propoxyphenylboronic acid
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Overview
Description
2-Chloro-3-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BClO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
2-Chloro-3-propoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This process is fundamental to the synthesis of a wide range of organic compounds, making this compound a valuable reagent in synthetic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of the Suzuki–Miyaura cross-coupling reaction . Specifically, the reaction rate can be considerably accelerated at physiological pH . Therefore, careful control of environmental conditions is crucial for optimizing the efficacy and stability of this compound in synthetic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-propoxyphenylboronic acid typically involves the reaction of 2-chloro-3-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 2-chloro-3-propoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-propoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: 2-chloro-3-propoxyphenol
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
2-Chloro-3-propoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-Chloro-3-propoxyphenylboronic acid is unique due to the presence of both a chlorine atom and a propoxy group on the phenyl ring. This combination of substituents can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 |
Source
|
Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-51-3 |
Source
|
Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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